2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
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Overview
Description
2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and radiosensitizing properties .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the reaction of 6-substituted-1,3-benzothiazol-2-amine with various substituted phenyl isocyanides under specific conditions . The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promising anticancer activity, particularly against liver cancer and melanoma cell lines.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with cellular DNA, leading to DNA fragmentation and cell death . The compound induces the generation of free radicals, which cause oxidative damage to cellular components. Additionally, it inhibits DNA repair mechanisms, further enhancing its cytotoxic effects .
Comparison with Similar Compounds
2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde can be compared with other similar compounds, such as:
7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole: Exhibits similar anticancer activity but with different substituents.
7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Shows effectiveness against melanoma cell lines.
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives: These compounds have been studied for their antimycobacterial activity.
The uniqueness of this compound lies in its combination of a fluorophenyl group with the imidazo[2,1-b][1,3]benzothiazole scaffold, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCGYHLJVQCFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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